molecular formula C13H15N5O2 B14707755 4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide 4-(2,5-xylylhydrazone) CAS No. 22948-54-5

4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide 4-(2,5-xylylhydrazone)

Cat. No.: B14707755
CAS No.: 22948-54-5
M. Wt: 273.29 g/mol
InChI Key: BQNHRUBOHRMJIK-UHFFFAOYSA-N
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Description

4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide 4-(2,5-xylylhydrazone): is a heterocyclic compound that belongs to the pyrazoline family. Pyrazolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide 4-(2,5-xylylhydrazone) typically involves the reaction of 3-methyl-2-pyrazoline-1-carboxamide with 2,5-xylylhydrazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrazoline ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, the compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate. Its biological activities, such as anti-inflammatory and antimicrobial properties, make it a subject of interest for drug development.

Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of 4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide 4-(2,5-xylylhydrazone) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its interaction with receptors can modulate cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

    4,5-Dihydro-1H-pyrazole-1-carboxamide: Similar in structure but lacks the dioxo and xylylhydrazone groups.

    3-Methyl-2-pyrazoline-1-carboxamide: Similar core structure but without the dioxo and xylylhydrazone modifications.

    2,5-Xylylhydrazine: Shares the xylylhydrazone group but lacks the pyrazoline core.

Uniqueness: The uniqueness of 4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide 4-(2,5-xylylhydrazone) lies in its combined structural features, which confer distinct biological activities and chemical reactivity. The presence of both the dioxo and xylylhydrazone groups enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

CAS No.

22948-54-5

Molecular Formula

C13H15N5O2

Molecular Weight

273.29 g/mol

IUPAC Name

4-[(2,5-dimethylphenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazole-2-carboxamide

InChI

InChI=1S/C13H15N5O2/c1-7-4-5-8(2)10(6-7)15-16-11-9(3)17-18(12(11)19)13(14)20/h4-6,17H,1-3H3,(H2,14,20)

InChI Key

BQNHRUBOHRMJIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N=NC2=C(NN(C2=O)C(=O)N)C

Origin of Product

United States

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